Neutrophil cationic peptide 2 precursor

Antimicrobial peptide Cathelicidin precursor Antibacterial activity

Neutrophil cationic peptide 2 precursor, also known as human cationic antimicrobial protein of 18 kDa (hCAP18) or pro-cathelicidin, is the sole cathelicidin precursor in humans, encoded by the CAMP gene. This ~18 kDa protein consists of a conserved N-terminal cathelin-like domain (hCLD, residues 31–133) and a C-terminal antimicrobial domain LL-37 (residues 134–170), released upon proteolytic cleavage by proteinase 3 in neutrophils.

Molecular Formula
Molecular Weight
Cat. No. B1578582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeutrophil cationic peptide 2 precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neutrophil Cationic Peptide 2 Precursor (hCAP18) for Antimicrobial and Immunomodulatory Research: A Procurement-Focused Baseline


Neutrophil cationic peptide 2 precursor, also known as human cationic antimicrobial protein of 18 kDa (hCAP18) or pro-cathelicidin, is the sole cathelicidin precursor in humans, encoded by the CAMP gene [1]. This ~18 kDa protein consists of a conserved N-terminal cathelin-like domain (hCLD, residues 31–133) and a C-terminal antimicrobial domain LL-37 (residues 134–170), released upon proteolytic cleavage by proteinase 3 in neutrophils [2]. Unlike the mature LL-37 peptide, which is widely studied for its broad-spectrum antimicrobial and immunomodulatory activities, the precursor hCAP18 is the native storage form found in neutrophil-specific granules and is expressed in keratinocytes, squamous epithelia, and seminal plasma [3].

Why Mature LL-37, Synthetic Cathelicidin Fragments, or Non-Human Cathelicidins Cannot Replace the hCAP18 Precursor in Research Applications


Substituting the hCAP18 precursor with mature LL-37, isolated cathelin-like domain (hCLD), or heterologous cathelicidins (e.g., mouse CRAMP, bovine BMAP-27) risks confounding experimental outcomes because: (i) the precursor possesses intrinsic Gram-negative antibacterial activity comparable to mature LL-37 despite containing the pro-domain—a property absent in all other mammalian cathelicidin precursors tested [1]; (ii) hCAP18 processing is mediated exclusively by proteinase 3 in humans, whereas bovine and porcine cathelicidins are processed by elastase, indicating species-divergent activation mechanisms [2]; (iii) the hCLD domain, while structurally conserved across species, is functionally divergent—human hCLD lacks cysteine protease inhibitory activity and lacks standalone antimicrobial activity, whereas porcine CLD homologs differ in both structure and putative function [1]; and (iv) interspecies cathelicidin comparisons reveal substantial divergence in TLR modulation, chemokine induction, and phagocytosis regulation, meaning murine CRAMP or bovine BMAP-27 cannot serve as faithful functional surrogates for the human precursor [3].

Quantitative Differentiation Evidence for Neutrophil Cationic Peptide 2 Precursor (hCAP18) Relative to Closest Comparators


Intrinsic Antibacterial Activity of the hCAP18 Precursor Versus Mature LL-37 Against Gram-Negative Bacteria

The full-length precursor hCAP18 (pro-cathelicidin) inhibited the growth of Gram-negative bacteria Escherichia coli ATCC 25922 and Enterobacter aerogenes ATCC 13048 with potency comparable to that of the mature LL-37 peptide, as measured by virtual colony count (vCC) turbidimetric assay and confirmed by traditional colony count methods [1]. This is a direct head-to-head comparison within the same study. In contrast, the isolated cathelin-like domain (hCLD) showed no detectable antibacterial activity even at the highest concentration tested (60 μM) [1]. Among all known mammalian cathelicidins, human pro-cathelicidin appears to be an exception: the precursors of other species' cathelicidins are inactive and require proteolytic processing to release antimicrobial function [1].

Antimicrobial peptide Cathelicidin precursor Antibacterial activity

Species-Specific Processing of hCAP18 by Proteinase 3 Versus Elastase-Dependent Activation in Other Mammals

hCAP18 is cleaved exclusively by proteinase 3 among the three known serine proteases (proteinase 3, elastase, cathepsin G) present in azurophil granules of human neutrophils [1]. Immunoblotting demonstrated that hCAP18 remains uncleaved during phagocytosis but is processed to LL-37 only after exocytosis, where proteinase 3 acts extracellularly to cleave between Ala133 and Leu134 [1]. This mechanism contrasts with bovine and porcine cathelicidins, which are cleaved by elastase rather than proteinase 3 [1]. The absence of LL-37 in Papillon-Lefèvre syndrome (PLS) patients, who lack both cathepsin C and proteinase 3 activity, provides in vivo confirmation that proteinase 3 is indispensable for hCAP18 processing, while other neutrophil antimicrobial peptides such as α-defensins remain at comparable levels [2].

Proteolytic processing Proteinase 3 Neutrophil serine proteases

Functional Divergence of the Human Cathelin-Like Domain (hCLD) Versus Porcine CLD: Structural and Inhibitory Differences

The X-ray crystal structure of hCLD was determined at 1.93 Å resolution and adopts a cystatin-like fold highly similar to the CLD of pig protegrin-3 [1]. Despite structural conservation (both share the cystatin scaffold), functional divergence is evident: hCLD lacks cysteine protease inhibitory activity against cathepsin L, even at concentrations up to 1000 nM, whereas porcine cathelin (the founding member of the cystatin family) was originally identified as a cysteine protease inhibitor [1]. A comparative structural analysis between hCLD and the bona fide cysteine protease inhibitor stefin A revealed the molecular basis for this functional loss: critical loop regions required for protease binding are conformationally divergent in hCLD [1].

Cathelin-like domain Cystatin fold X-ray crystallography

Interspecies Cathelicidin Functional Profiling: LL-37/hCAP18 System Versus Mouse CRAMP and Bovine BMAP-27

A systematic comparison of four mammalian cathelicidins (human LL-37, mouse CRAMP, bovine BMAP-27, and bovine BMAP-34) under standardized conditions revealed that BMAP-27 exhibited the most potent bactericidal activity across ESKAPE pathogens, whereas LL-37, BMAP-34, and CRAMP each exhibited distinct immunomodulatory profiles with varying efficacy in neutrophil chemotaxis, reactive oxygen species production, and neutrophil extracellular trap (NET) formation [1]. In a murine Pseudomonas aeruginosa pulmonary infection model, LL-37 monotherapy reduced lung bacterial burden from 5.556 log10 CFU/mL (PBS control) to 4.361 log10 CFU/mL, whereas BMAP-27 reduced it to 4.080 log10 CFU/mL; the combination of LL-37 + BMAP-27 achieved the greatest reduction to 3.069 log10 CFU/mL, demonstrating synergistic in vivo efficacy [1]. In a broader interspecies study of 12 cathelicidins from 6 species, LL-37 was among only 4 cathelicidins capable of enhancing DNA-induced TLR9 activation, a function not conserved across all cathelicidins [2].

Interspecies comparison Biofilm inhibition Immunomodulation

Broad-Spectrum Antimicrobial Activity of LL-37 (hCAP18-Derived) Versus Human Neutrophil Defensin HNP-1 and Protegrin PG-1

In a systematic comparison using both radial diffusion assays and NCCLS-type broth microdilution, LL-37 (the antimicrobial domain released from hCAP18) exhibited MIC values of <10 μg/mL against Pseudomonas aeruginosa, Salmonella typhimurium, Escherichia coli, Listeria monocytogenes, Staphylococcus epidermidis, Staphylococcus aureus, and vancomycin-resistant enterococci, even in medium containing 100 mM NaCl [1]. LL-37 was generally less potent than the synthetic antimicrobial peptide protegrin (PG-1) but maintained activity under physiological salt conditions where many defensins lose activity [1]. Within the Pazgier 2013 vCC assay, LL-37 was more potent than human α-defensin HNP-1 against E. coli, E. aerogenes, and S. aureus in the region of the virtual lethal doses (vLD50, vLD90, vLD99, vLD99.9), with quantitative values reported in Table ST1 [2].

Antimicrobial susceptibility MIC determination Host defense peptides

Tissue-Specific Processing of hCAP18 Generates Distinct Peptide Repertoires: Neutrophil Versus Skin Versus Seminal Plasma

hCAP18 processing is tissue- and protease-dependent, generating distinct bioactive peptide profiles: in neutrophils, proteinase 3 cleaves hCAP18 to release LL-37 (37 residues) [1]; in the skin, kallikrein-mediated proteolysis generates multiple shorter cathelicidin fragments with altered antimicrobial specificities [2]; in seminal plasma, hCAP18 is processed by gastricsin to generate ALL-38, a 38-residue peptide with a distinct activity profile from LL-37 [3]. This contrasts with synthetic LL-37 or short LL-37-derived fragments (e.g., KR-12, FK-13, LL-23), which lack the native processing context and may exhibit different antimicrobial spectra, cytotoxicity profiles, and immunomodulatory properties compared to the precursor that can be differentially processed in situ [2].

Post-translational processing Kallikrein Gastricsin

Best-Validated Research and Industrial Application Scenarios for Neutrophil Cationic Peptide 2 Precursor (hCAP18)


Investigating Cathelicidin Processing Disorders: Papillon-Lefèvre Syndrome and Severe Congenital Neutropenia

The hCAP18 precursor is the only authentic substrate for studying human cathelicidin processing deficiencies. In PLS patients, loss of functional proteinase 3 results in absent LL-37 despite normal α-defensin levels, establishing hCAP18 processing as the specific defect [1]. Researchers studying these disorders require the full-length precursor—not mature LL-37 or heterologous cathelicidins—to reconstitute the complete processing pathway in vitro and to quantify the kinetics of proteinase 3-mediated cleavage under physiologically relevant conditions.

Tissue-Specific Innate Immunity: Comparative Analysis of Cathelicidin Processing Across Human Epithelial and Mucosal Sites

Because hCAP18 is differentially processed by tissue-specific proteases (proteinase 3 in neutrophils, kallikreins in skin, gastricsin in seminal plasma/vagina) [2] [3], procurement of the intact precursor is required for ex vivo or in vitro reconstitution experiments that aim to map the peptide fragment repertoire generated at each anatomical site. Substitution with synthetic LL-37 or short fragments precludes the study of native processing dynamics and the functional contributions of intermediate or alternative cleavage products.

Structural Biology of Cathelicidin Pro-Domain Function and Evolution

The 1.93 Å X-ray crystal structure of hCLD revealed that the human cathelin-like domain has lost cysteine protease inhibitory function while retaining the ancestral cystatin fold—a functional divergence from porcine and bovine CLD homologs [1]. Structural biologists investigating the evolutionary trajectory of the cystatin superfamily require purified hCAP18 or its recombinant hCLD domain as the sole human representative, as conclusions drawn from non-human CLD structures cannot illuminate the human-specific functional adaptations.

Therapeutic Development of Protease-Activated Antimicrobial Prodrugs

The unique property of hCAP18—possessing intrinsic Gram-negative antibacterial activity even in its unprocessed form [1] while also serving as a substrate for disease-associated proteases—makes it a valuable template for designing activatable antimicrobial prodrugs. Pharmaceutical researchers developing locally activated anti-infectives for neutrophil-rich inflammatory environments should use the authentic human precursor sequence to ensure that engineered cleavage sites and activity profiles are relevant to human physiology, as bovine and murine cathelicidin precursors are processed by different proteases (elastase rather than proteinase 3) [4].

Quote Request

Request a Quote for Neutrophil cationic peptide 2 precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.